2-(Dibutylamino)ethyl methacrylate
Overview
Description
2-(Dibutylamino)ethyl methacrylate is an organic compound with the molecular formula C14H27NO2. It is a methacrylate ester with a dibutylamino group attached to the ethyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of pH-responsive polymers and copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dibutylamino)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(dibutylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques such as distillation and chromatography is common to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Michael Addition: It can participate in Michael addition reactions with nucleophiles.
Hydrolysis: It can hydrolyze under acidic or basic conditions to yield methacrylic acid and 2-(dibutylamino)ethanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Michael Addition: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Michael Addition: Adducts with nucleophiles.
Hydrolysis: Methacrylic acid and 2-(dibutylamino)ethanol.
Scientific Research Applications
2-(Dibutylamino)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of pH-responsive polymers and copolymers for drug delivery systems.
Biomedical Applications: Utilized in the development of stimuli-responsive materials for targeted drug delivery and tissue engineering.
Industrial Applications: Employed in the production of coatings, adhesives, and sealants with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)ethyl methacrylate in pH-responsive polymers involves the protonation and deprotonation of the dibutylamino group. At low pH, the amino group is protonated, leading to increased solubility and swelling of the polymer. At higher pH, the amino group is deprotonated, resulting in decreased solubility and collapse of the polymer structure .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar structure but with dimethylamino group instead of dibutylamino.
2-(Diethylamino)ethyl methacrylate: Contains a diethylamino group.
2-(Diisopropylamino)ethyl methacrylate: Contains a diisopropylamino group.
Uniqueness
2-(Dibutylamino)ethyl methacrylate is unique due to its larger alkyl groups, which impart different hydrophobic and steric properties compared to its dimethyl, diethyl, and diisopropyl analogs. These properties influence the polymerization behavior and the responsiveness of the resulting polymers to pH changes .
Properties
IUPAC Name |
2-(dibutylamino)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-5-7-9-15(10-8-6-2)11-12-17-14(16)13(3)4/h3,5-12H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATUCIKYJLUTBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178693 | |
Record name | 2-(Dibutylamino)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2397-75-3 | |
Record name | 2-(Dibutylamino)ethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2397-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dibutylamino)ethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dibutylamino)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dibutylamino)ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(DIBUTYLAMINO)ETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE2SIC67YA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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